Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate
Description
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate, also known as 2-C-methyl-D-erythritol 4-phosphate (MEP), is a critical intermediate in the methylerythritol phosphate (MEP) pathway. This pathway is responsible for isoprenoid biosynthesis in bacteria, apicomplexan parasites, and plant plastids, making it a target for antimicrobial and herbicide development .
Properties
Molecular Formula |
C5H11Na2O7P |
|---|---|
Molecular Weight |
260.09 g/mol |
IUPAC Name |
disodium;[(2R,3S)-2,3,4-trihydroxy-3-methylbutyl] phosphate |
InChI |
InChI=1S/C5H13O7P.2Na/c1-5(8,3-6)4(7)2-12-13(9,10)11;;/h4,6-8H,2-3H2,1H3,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m1../s1 |
InChI Key |
XSGQWNNZXHPJOT-CIFXRNLBSA-L |
Isomeric SMILES |
C[C@](CO)([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
CC(CO)(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate typically involves the phosphorylation of a suitable precursor. One common method is the reaction of (2R,3S)-2,3,4-trihydroxy-3-methylbutanol with a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include steps for purification, such as crystallization or chromatography, to remove impurities and obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced to form phosphite derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various alkylated derivatives.
Scientific Research Applications
Biochemical Applications
Enzyme Inhibition and Drug Development
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate has been investigated for its ability to inhibit specific enzymes. For example, studies have shown that it can act as an inhibitor for cathepsin B, a cysteine protease implicated in various diseases including cancer. The compound's structural characteristics allow for the design of potent inhibitors that could be used in therapeutic applications .
Cellular Studies
The compound has been utilized in cellular assays to study its effects on cell proliferation and apoptosis. Research indicates that it may modulate signaling pathways involved in cell growth and survival, making it a candidate for further exploration in cancer research .
Pharmaceutical Applications
Formulation Development
In pharmaceutical formulations, the compound serves as an excipient or stabilizer due to its phosphate group, which can enhance solubility and bioavailability of active pharmaceutical ingredients. Its compatibility with various drugs makes it valuable in developing new formulations .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies have shown low mutagenicity and carcinogenicity potential in animal models, which is crucial for its acceptance in pharmaceutical applications .
Environmental Applications
Separation Techniques
Research has demonstrated the effectiveness of this compound in separation processes for uranium and thorium from aqueous solutions. Its application in solvent extraction techniques highlights its potential for use in nuclear waste management and recovery of valuable resources from spent nuclear fuel .
Bioremediation
The compound's properties may also be leveraged in bioremediation strategies to detoxify contaminated environments. Its ability to interact with heavy metals and other pollutants makes it a candidate for further research in environmental cleanup efforts.
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Enzyme Inhibition | Inhibition of cathepsin B activity | Potential for drug development targeting cancer |
| Toxicological Assessment | No significant mutagenic or carcinogenic effects observed | Supports safety for pharmaceutical use |
| Environmental Separation | Effective in extracting uranium from solutions | Useful in nuclear waste management |
Mechanism of Action
The mechanism by which Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as a substrate for enzymes that catalyze the transfer of phosphate groups, thereby influencing various metabolic pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₅H₁₁O₇P
- Average Mass : 214.110 g/mol
- Stereochemistry : Two defined stereocenters (2R,3S configuration) .
- Role : Converts 2-C-methyl-D-erythritol 2,4-cyclodiphosphate in the MEP pathway, essential for producing isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) .
The structural and functional uniqueness of sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate is highlighted through comparisons with related phosphate esters and nucleotide analogs. Below is a detailed analysis:
Nucleotide Monophosphate Analogs
These compounds share a phosphate group attached to a sugar moiety but include nucleobases, altering their biological roles:
Key Differences :
- Backbone Complexity : Nucleotide analogs feature tetrahydrofuran rings linked to nucleobases, unlike the simpler methyl-erythritol backbone of MEP.
- Molecular Weight : MEP (214.11 g/mol) is significantly lighter than nucleotide analogs (e.g., 352.15–431.04 g/mol).
- Function : Nucleotide analogs inhibit DNA/RNA synthesis, whereas MEP is a metabolic intermediate .
Organophosphorus Compounds
- 3,3-Dimethylbutyl Isopropylphosphonofluoridate: Formula: C₉H₂₀FO₂P Key Features: Fluoride and isopropyl groups; non-biological backbone. Applications: Likely a pesticide or acetylcholinesterase inhibitor, contrasting with MEP’s biosynthetic role .
Complex Phosphate Esters
- Sodium ((2S,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxy-3-((2-((2-hydroxyethyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)tetrahydrofuran-2-yl)methyl Phosphate: Formula: C₁₅H₁₇N₄Na₂O₁₁P Key Features: Cyclobutane-dione and hydroxyethylamino substituents. Applications: Potential use in advanced drug design due to multifunctional groups .
Table 1: Structural and Functional Comparison
| Feature | Sodium (2R,3S)-MEP | Nucleotide Analogs | Organophosphorus Compounds | Complex Phosphate Esters |
|---|---|---|---|---|
| Backbone | Methyl-erythritol | Nucleoside sugars | Aliphatic chains | Modified sugars |
| Functional Groups | Hydroxyl, phosphate | Nucleobases | Fluoride, alkyl groups | Cyclic ketones, amino |
| Molecular Weight (g/mol) | 214.11 | 352–506 | 218–252 | 431–506 |
| Biological Role | Metabolic intermediate | DNA/RNA inhibition | Enzyme inhibition | Drug intermediates |
| Key References |
Biological Activity
Sodium (2R,3S)-2,3,4-trihydroxy-3-methylbutyl phosphate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is a phosphoric acid derivative characterized by three hydroxyl groups and a methyl group on a butyl chain. Its structure allows for various interactions with biological molecules, which is crucial for its activity.
1. Antitumor Activity
Recent studies have shown that this compound exhibits moderate cytotoxic effects against several cancer cell lines. The compound has been tested against:
- MCF-7 (breast cancer) : IC50 = 121 μM
- HepG2 (liver cancer) : IC50 = 81 μM
- A549 (lung cancer) : IC50 = 81 μM
These results indicate that the compound has potential as an antitumor agent, although its efficacy is moderate compared to other known chemotherapeutics .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro assays have indicated effectiveness against various bacterial strains. For example:
- E. coli : Minimum Inhibitory Concentration (MIC) = 62.5 µg/mL
- E. faecalis : MIC = 78.12 µg/mL
These findings suggest that this compound could be useful in developing antimicrobial treatments .
3. Anti-inflammatory Effects
In addition to its cytotoxic and antimicrobial activities, the compound has been evaluated for anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to interfere with the cell cycle in cancer cells, leading to reduced proliferation rates.
- Interaction with Enzymes : The presence of phosphate groups may enhance interactions with various enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis.
Case Study 1: Antitumor Activity
A study conducted on the effects of this compound on MCF-7 cells revealed that treatment led to increased apoptosis markers and decreased cell viability over time. This suggests a potential mechanism through which the compound exerts its antitumor effects .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound significantly inhibited MRSA growth at concentrations similar to those effective against E. coli and E. faecalis .
Summary of Research Findings
| Activity Type | Target Cell/Organism | IC50/MIC Values |
|---|---|---|
| Antitumor | MCF-7 | 121 μM |
| HepG2 | 81 μM | |
| A549 | 81 μM | |
| Antimicrobial | E. coli | 62.5 µg/mL |
| E. faecalis | 78.12 µg/mL | |
| Anti-inflammatory | Pro-inflammatory cytokines | Significant inhibition observed |
Q & A
Q. How can enantiomeric excess (ee) be quantified during asymmetric synthesis of this compound?
- Methodological Answer : Use a two-step approach: (i) Derivatize with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via 19F NMR for rapid ee estimation. (ii) Validate with chiral supercritical fluid chromatography (SFC) coupled to a circular dichroism (CD) detector for absolute configuration confirmation .
Q. What in vitro models are suitable for assessing cellular uptake and metabolism?
- Methodological Answer : Use Caco-2 cell monolayers for intestinal permeability studies. For metabolic profiling, incubate with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS. Include negative controls with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to identify enzyme-mediated hydrolysis .
Q. How to design experiments to distinguish between phosphorylated intermediates in biosynthetic pathways?
- Methodological Answer : Employ 31P NMR with a broadband probe to track phosphate group transfer in real-time. Use isotopically labeled (13C/15N) precursors in stable isotope-resolved metabolomics (SIRM) to trace pathway flux .
Q. What precautions are necessary when studying this compound’s interaction with metal ions?
Q. How can researchers mitigate batch-to-batch variability in synthetic preparations?
- Methodological Answer : Implement process analytical technology (PAT) tools, such as in-line FTIR monitoring during phosphorylation steps. Validate consistency via orthogonal methods:
- Ion chromatography for phosphate content
- Differential scanning calorimetry (DSC) for polymorphic purity
- Quantitative 1H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
